Homoeriodictyol (+/-)-
Description
Contemporary Perspectives on Flavanone (B1672756) Natural Products
Flavanones belong to the larger class of flavonoids, which are secondary metabolites ubiquitously found in plants. mdpi.commdpi.com These compounds are characterized by a C6-C3-C6 skeleton and are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects. mdpi.comresearchgate.net Contemporary research on flavanones is increasingly focused on understanding their structure-activity relationships, bioavailability, and mechanisms of action at a molecular level. biorxiv.orgresearchgate.net
A significant area of modern research is the exploration of methylated flavonoids, such as homoeriodictyol (B191827). nih.govresearchgate.net Methylation can enhance the metabolic stability, membrane transport capability, and oral bioavailability of flavonoids compared to their non-methylated counterparts. biorxiv.orgresearchgate.net This has spurred investigations into both natural and synthetic routes to produce these modified compounds. researchgate.netoup.com Furthermore, the biosynthesis of flavanones in microbial systems is a rapidly advancing field, offering a sustainable and scalable alternative to extraction from plant sources or complex chemical synthesis. biorxiv.orgoup.com This biotechnological approach allows for the targeted production of specific flavanones and their derivatives, facilitating detailed studies of their biological functions. nih.govresearchgate.net
| Property | Description | Source |
| Compound Class | Flavanone (a subclass of Flavonoids) | mdpi.commdpi.com |
| Core Structure | 2-phenylchroman-4-one | cymitquimica.com |
| Key Research Areas | Structure-activity relationships, Bioavailability, Biosynthesis, Biological mechanisms | biorxiv.orgresearchgate.netoup.com |
| Significance of Methylation | Enhanced metabolic stability and bioavailability | biorxiv.orgresearchgate.net |
| Production Methods | Plant extraction, Chemical synthesis, Microbial biosynthesis | biorxiv.orgresearchgate.netoup.com |
Research Trajectories for Homoeriodictyol (+/-)- within Chemical Biology
Within the field of chemical biology, homoeriodictyol serves as a valuable molecular probe and a lead compound for developing novel therapeutic agents. creative-proteomics.comnih.gov Its biological activities are being dissected using advanced cellular and molecular techniques to elucidate its targets and pathways.
Key research trajectories for homoeriodictyol in chemical biology include:
Taste Modulation: One of the most distinctive properties of homoeriodictyol is its ability to mask bitterness. wikipedia.org Researchers are investigating its mechanism of action on taste receptors, which could lead to its use as a natural taste modifier in the food and pharmaceutical industries. oup.comwikipedia.org
Metabolic Pathway Analysis: Homoeriodictyol has been shown to influence cellular glucose transport and metabolism. plos.org Studies using cell models like Caco-2 are exploring its impact on glucose transporters such as SGLT-1 and its effects on serotonin (B10506) release, providing insights into its potential role in metabolic regulation. plos.org
Neuroprotection and Anti-inflammatory Studies: The neuroprotective and anti-inflammatory properties of homoeriodictyol are a major focus. nih.gov Research is ongoing to understand how it inhibits inflammatory pathways, such as the NLRP3 inflammasome, and reduces oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases. researchgate.netnih.gov
Biosynthetic Pathway Engineering: The development of microbial platforms for the de novo biosynthesis of homoeriodictyol is a significant research direction. nih.govoup.com By engineering metabolic pathways in organisms like Escherichia coli and Streptomyces albidoflavus, scientists are aiming for sustainable and high-titer production of this valuable flavanone. nih.govoup.com This work also involves the characterization and engineering of enzymes like O-methyltransferases to control the specific methylation patterns of flavonoids. researchgate.netnih.gov
| Research Area | Focus of Investigation | Experimental Models | Key Findings | Source |
| Taste Modulation | Bitter taste masking | Human taste panels, receptor assays | Effective in reducing bitterness of various compounds. | oup.comwikipedia.org |
| Metabolic Studies | Glucose uptake and serotonin release | Caco-2 cells, SH-SY5Y cells | Increases SGLT-1 mediated glucose uptake; decreases serotonin release. | plos.org |
| Neuroprotection | Inhibition of neuroinflammation and oxidative stress | Aβ25–35-induced mouse models, N9 microglial cells | Reduces oxidative stress and inhibits the NLRP3 inflammasome. | nih.gov |
| Biosynthesis | Heterologous production in microorganisms | E. coli, Streptomyces albidoflavus, Yarrowia lipolytica | Successful de novo synthesis and biotransformation achieved. | nih.govresearchgate.netoup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODBIPDTXRIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020066 | |
| Record name | (+/-)-Homoeriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69097-98-9 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoeriodictyol (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Homoeriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOERIODICTYOL (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Engineering of Homoeriodictyol +/
Elucidation of Precursor Flux and Metabolic Intermediates
The efficient synthesis of homoeriodictyol (B191827) is fundamentally dependent on the adequate supply of precursor molecules derived from central carbon metabolism. The intricate network of pathways providing these precursors is a critical area of study for metabolic engineering.
Core Shikimate Pathway Precursors
The shikimate pathway is a crucial metabolic route in plants and microorganisms that produces aromatic amino acids, including L-tyrosine and L-phenylalanine. These amino acids are the foundational building blocks for the phenylpropanoid pathway, which in turn provides the precursors for flavonoid biosynthesis. nih.govresearchgate.net The production of homoeriodictyol begins with L-tyrosine, which is converted through a series of enzymatic steps to form p-coumaric acid. This conversion is a critical control point, and strategies to enhance the intracellular pool of L-tyrosine, such as removing feedback inhibition in the shikimate pathway, have been explored to increase the flux towards flavonoid biosynthesis. nih.gov
Malonyl-CoA Pool Dynamics and Regulation
Malonyl-CoA is another essential precursor for homoeriodictyol synthesis, serving as the extender unit in the condensation reaction catalyzed by chalcone (B49325) synthase. nih.govresearchgate.net The availability of intracellular malonyl-CoA is often a rate-limiting factor in the heterologous production of flavonoids. nih.govnih.gov Metabolic engineering strategies have been developed to increase the malonyl-CoA pool in microbial hosts like Escherichia coli. These strategies include the overexpression of acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA, and the deletion of competing metabolic pathways. nih.govnih.gov By fine-tuning the central metabolic pathways, it is possible to channel more carbon flux towards malonyl-CoA, thereby enhancing the production of flavonoids like naringenin (B18129), a key intermediate for homoeriodictyol. researchgate.netnih.gov For instance, augmenting the intracellular malonyl-CoA pool through the coordinated overexpression of ACC subunits has been shown to significantly increase flavanone (B1672756) production. researchgate.net
**Table 1: Metabolic Engineering Strategies to Increase Malonyl-CoA Pool and Flavanone Production in *E. coli***
| Genetic Modification | Fold Increase in Malonyl-CoA | Fold Increase in Naringenin Production | Fold Increase in Eriodictyol (B191197) Production | Reference |
|---|---|---|---|---|
| Overexpression of acetyl-CoA carboxylase (ACC) | 3 | - | - | nih.gov |
| Coordinated overexpression of four ACC subunits | - | up to 576% | up to 373% | researchgate.net |
| Silencing of fabF gene using CRISPRi | 433.3% | - | - | nih.gov |
| Silencing of sucC and fumC genes using CRISPRi | 222.4% and 166.8% | - | - | nih.gov |
| Deletion of competing pathways and overexpression of acetate (B1210297) assimilation enzyme | 15 | - | - | nih.gov |
Bioconversion from Naringenin and Eriodictyol
Table 2: Production of Homoeriodictyol Precursors through Bioconversion
| Precursor | Product | Host Organism | Key Enzyme(s) | Titer/Conversion Yield | Reference |
|---|---|---|---|---|---|
| Naringenin | Eriodictyol | Saccharomyces cerevisiae | Flavonoid 3'-hydroxylase (Gerbera hybrid) | 200 mg/L | nih.gov |
| Naringenin | Eriodictyol | Escherichia coli | HpaBC hydroxylase complex | 62.7 ± 2.7 mg/L | nih.gov |
| Eriodictyol | Homoeriodictyol | In vitro | Flavone (B191248) 3'-O-methyltransferase (ROMT-9) | 52.4% | researchgate.net |
| Caffeic acid | Eriodictyol | Escherichia coli | 4CL, CHS, CHI | 88 mg/L | oup.com |
| L-tyrosine | Eriodictyol | Escherichia coli | TAL, 4CL, CHS, CHI, tF3'H, tCPR | 107 mg/L | nih.gov |
Role of Ferulic Acid and Isoferulic Acid Derivatives
An alternative biosynthetic route to homoeriodictyol involves the use of ferulic acid and isoferulic acid as precursors. Ferulic acid can be activated to feruloyl-CoA by a 4-coumarate-CoA ligase (4CL). nih.govpnas.org This activated intermediate can then be condensed with three molecules of malonyl-CoA by a chalcone synthase (CHS) to form homoeriodictyol chalcone, which is subsequently isomerized to homoeriodictyol. nih.gov This pathway bypasses the need for the hydroxylation and methylation of a flavanone intermediate. Engineered E. coli strains have been developed to produce homoeriodictyol directly from ferulic acid, with reported titers of up to 52 mg/L. oup.com The complete biosynthesis of homoeriodictyol from glycerol (B35011) has also been demonstrated in E. coli, achieving a titer of 17 mg/L. oup.com The substrate specificity of the 4CL and CHS enzymes is critical for the efficiency of this pathway. nih.govpnas.org
**Table 3: Production of Homoeriodictyol from Ferulic Acid in Engineered *E. coli***
| Precursor | Host Organism | Key Enzymes | Titer of Homoeriodictyol | Reference |
|---|---|---|---|---|
| Ferulic Acid | E. coli | 4CL, CHS, CHI | 52 mg/L | oup.com |
| Glycerol (de novo) | E. coli | TAL, C3H, COMT, 4CL, CHS, CHI | 17 mg/L | oup.com |
| Ferulic Acid | E. coli | Sc4CL1, ScCHS1 | ~14 mg/L in TB medium | researchgate.net |
Enzymatic Catalysis in Homoeriodictyol Biosynthesis
The biosynthesis of homoeriodictyol is orchestrated by a series of enzymes, each playing a specific role in the construction and modification of the flavonoid scaffold. The characterization of these enzymes is crucial for understanding and optimizing the biosynthetic pathway.
Characterization of Key Biosynthetic Enzymes
Several key enzymes are involved in the various routes leading to homoeriodictyol. These include 4-coumarate-CoA ligases (4CLs), chalcone synthases (CHS), flavonoid 3'-hydroxylases (F3'Hs), and flavonoid 3'-O-methyltransferases (OMTs).
4-Coumarate-CoA Ligase (4CL): This enzyme catalyzes the activation of hydroxycinnamic acids, such as p-coumaric acid and ferulic acid, by ligating them to coenzyme A. wikipedia.org The substrate specificity of 4CL is a key determinant of the final flavonoid product. Some 4CLs exhibit broad substrate specificity, while others are more selective. nih.govpnas.org For example, Ptr4CL3 from Populus trichocarpa can utilize 4-coumaric acid, caffeic acid, and ferulic acid with varying efficiencies. nih.gov
Chalcone Synthase (CHS): CHS is a pivotal enzyme that catalyzes the condensation of one molecule of a hydroxycinnamoyl-CoA ester with three molecules of malonyl-CoA to form a chalcone, the immediate precursor of flavanones. nih.govnih.gov The substrate promiscuity of CHS allows it to accept different starter CoA esters, such as p-coumaroyl-CoA and feruloyl-CoA, leading to the synthesis of naringenin chalcone and homoeriodictyol chalcone, respectively. nih.gov
Flavonoid 3'-Hydroxylase (F3'H): This enzyme, typically a cytochrome P450 monooxygenase, is responsible for the hydroxylation of naringenin at the 3'-position to produce eriodictyol. nih.govnih.gov The efficient expression and activity of F3'H in heterologous hosts can be challenging. nih.gov Prokaryotic non-P450 hydroxylases, such as the HpaBC complex from E. coli, have been successfully engineered for the 3'-hydroxylation of flavonoids. acs.org
Flavonoid 3'-O-Methyltransferase (OMT): The final step in the bioconversion route from eriodictyol is the methylation of the 3'-hydroxyl group, catalyzed by a flavonoid 3'-O-methyltransferase. oup.comresearchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. OMTs from various plant sources have been characterized and show different substrate specificities and kinetic properties. nih.govresearchgate.net For instance, a regiospecific flavonoid 3'-O-methyltransferase from tomato (SlOMT3) has been shown to efficiently convert eriodictyol to homoeriodictyol. researchgate.net
Table 4: Kinetic Parameters of Key Enzymes in Homoeriodictyol Biosynthesis
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Ptr4CL3 | Populus trichocarpa | 4-Coumaric acid | 1.8 ± 0.1 | 1.1 ± 0.0 | 611,111 | nih.gov |
| Ptr4CL3 | Populus trichocarpa | Caffeic acid | 2.5 ± 0.2 | 0.9 ± 0.0 | 360,000 | nih.gov |
| Ptr4CL3 | Populus trichocarpa | Ferulic acid | 4.9 ± 0.4 | 0.9 ± 0.0 | 183,673 | nih.gov |
| At4CL2 | Arabidopsis thaliana | Caffeic acid | 11 | - | - | pnas.org |
| SlOMT3 | Solanum lycopersicum | Eriodictyol | 20.3 ± 1.2 | 0.10 ± 0.00 | 4,926 | researchgate.net |
| CrOMT2 | Citrus reticulata | Eriodictyol | 4.6 | - | 1650.8 | nih.gov |
| RoHpaB^Y215A | Rhodococcus opacus B-4 | Naringenin | 14.22 ± 1.19 | 0.45 ± 0.01 | 31,645.57 | acs.org |
| ScCHS1 | Stenoloma chusanum | Feruloyl-CoA | - | - | - | researchgate.net |
Tyrosine Ammonia (B1221849) Lyase (TAL) Mechanistic Studies
Tyrosine Ammonia Lyase (TAL) catalyzes the initial and committing step in the biosynthesis of p-coumaric acid from L-tyrosine, a critical precursor for the flavonoid pathway. nih.gov This non-oxidative deamination reaction involves the elimination of ammonia from L-tyrosine. researchgate.net Mechanistic studies, including quantum mechanics/molecular mechanics (QM/MM) and QM cluster models, have elucidated the catalytic process. The reaction proceeds through a single-step mechanism with an activation barrier of 16.6 kcal/mol, which is in close agreement with experimental data. nih.gov This mechanism is facilitated by a 4-methylidene-imidazole-5-one (MIO) cofactor, which acts as an electrophilic catalyst. nih.govnih.gov The MIO cofactor is formed by the autocatalytic cyclization and dehydration of a conserved Ala-Ser-Gly motif within the enzyme's active site. nih.gov The substrate, L-tyrosine, binds to the active site, and a key histidine residue (His89 in Rhodobacter sphaeroides TAL) forms a hydrogen bond with the p-hydroxyl group of the tyrosine, playing a crucial role in substrate specificity. nih.gov The reaction is proposed to involve the formation of a covalent intermediate between the substrate's amino group and the MIO cofactor, followed by the elimination of ammonia. hebmu.edu.cn
4-Coumaroyl-CoA Ligase (4CL) Specificity
4-Coumaroyl-CoA Ligase (4CL) is a key enzyme that activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, the starter molecule for chalcone synthase. wikipedia.org This reaction proceeds in a two-step manner, involving the formation of a coumaroyl-adenylate intermediate. mdpi.com 4CL enzymes exhibit varying degrees of substrate specificity, which is critical for channeling metabolic flux into different branches of phenylpropanoid metabolism. mdpi.com While their primary substrate is p-coumaric acid, many 4CLs can also activate other hydroxycinnamic acids such as caffeic acid and ferulic acid. mdpi.commdpi.com
The substrate specificity of 4CL is determined by the amino acid residues lining the substrate-binding pocket. mdpi.comnih.gov For instance, in Arabidopsis thaliana, At4CL1 and At4CL3 show broad substrate specificity, efficiently converting p-coumaric, caffeic, and ferulic acids, whereas At4CL2 preferentially utilizes caffeic acid. mdpi.commdpi.com Studies involving domain swapping and site-directed mutagenesis have identified specific domains and amino acid residues responsible for substrate recognition. mdpi.commdpi.com For example, two adjacent domains, sbd I and sbd II, are involved in determining the substrate specificity of Arabidopsis 4CLs. mdpi.com The size and hydrophobicity of the substrate-binding pocket are key determinants of which hydroxycinnamic acids can be accommodated and activated. nih.gov
Table 1: Substrate Specificity of Selected 4-Coumaroyl-CoA Ligase (4CL) Isoforms
| Enzyme | Source Organism | Preferred Substrate(s) | Other Accepted Substrates |
|---|---|---|---|
| At4CL1 | Arabidopsis thaliana | p-Coumaric acid, Caffeic acid, Ferulic acid | - |
| At4CL2 | Arabidopsis thaliana | Caffeic acid | p-Coumaric acid (lower activity) |
| Ptr4CL3 | Populus trichocarpa | p-Coumaric acid, Caffeic acid | - |
| Ptr4CL5 | Populus trichocarpa | Caffeic acid | - |
| Pp4CL1 | Peucedanum praeruptorum | p-Coumaric acid, Ferulic acid | Caffeic acid, Cinnamic acid, Isoferulic acid |
Chalcone Synthase (CHS) Structure-Function Relationships
Chalcone Synthase (CHS) is a pivotal enzyme in flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. wikipedia.orgresearchgate.net CHS is a type III polyketide synthase that functions as a homodimer, with each monomer containing an independent active site. researchgate.net The three-dimensional structure of CHS reveals a conserved catalytic triad (B1167595) of Cys164, His303, and Asn336 within the active site. wikipedia.orgresearchgate.net
The catalytic cycle begins with the transfer of the coumaroyl moiety from p-coumaroyl-CoA to the active site Cys164. researchgate.net This is followed by three successive rounds of decarboxylation of malonyl-CoA and condensation of the resulting acetyl units onto the growing polyketide chain. researchgate.netnih.gov The active site architecture, including "gatekeeper" residues such as Phe215 and Phe265, plays a crucial role in guiding the polyketide intermediate and preventing premature hydrolysis or cyclization. wikipedia.org The shape and size of the active site cavity ultimately determine the cyclization of the tetraketide intermediate to form the chalcone scaffold. nih.gov The promiscuity of CHS can sometimes lead to the formation of side products, but the enzyme's structure ensures a high fidelity for naringenin chalcone production under normal physiological conditions. nih.gov
Chalcone Isomerase (CHI) Activity and Stereospecificity
Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate. frontiersin.orgwikipedia.org This reaction is essential for the biosynthesis of a wide array of flavonoids. wikipedia.org The activity of CHI is pH-dependent, with the reaction requiring the ionization of the 2'-hydroxyl group of the chalcone to a 2'-oxyanion for nucleophilic attack to form the C-ring.
CHI exhibits remarkable stereospecificity, exclusively producing the (2S)-enantiomer of the flavanone. This is achieved through the precise positioning of the substrate within the enzyme's active site, which facilitates the correct conformation for ring closure. Structural studies of CHI in complex with various flavanone products have revealed the key amino acid residues involved in substrate binding and catalysis. Solvent viscosity experiments have shown that the CHI-catalyzed reaction can be diffusion-controlled, indicating a highly efficient catalytic process. Plant CHI genes are categorized into different types, with types I and II being catalytically active enzymes that contribute to the biosynthesis of general flavonoids and isoflavonoids, respectively.
Flavanone-3′-Hydroxylase (F3′H) and Cytochrome P450 Reductase (CPR) Interactions
Flavanone-3′-Hydroxylase (F3′H) is a cytochrome P450 monooxygenase that catalyzes the hydroxylation of naringenin at the 3′ position of the B-ring to produce eriodictyol. wikipedia.org This reaction is a critical step in the biosynthesis of homoeriodictyol and other 3'-hydroxylated flavonoids. wikipedia.org As a P450 enzyme, F3'H requires a redox partner to transfer electrons from NADPH to its heme center for catalytic activity. mdpi.com This electron transfer is mediated by Cytochrome P450 Reductase (CPR). nih.govmdpi.com
CPR is a membrane-bound flavoprotein that contains both FAD and FMN domains. mdpi.com It facilitates the transfer of electrons from NADPH to the P450 enzyme, enabling the activation of molecular oxygen and subsequent hydroxylation of the substrate. mdpi.com The interaction between F3'H and CPR is crucial for efficient catalysis. To improve the production of eriodictyol in engineered microorganisms, researchers have created fusion proteins of truncated F3'H and truncated CPR, which has been shown to enhance the catalytic efficiency of the hydroxylation reaction. nih.gov The ratio of F3'H to CPR expression can also be optimized to maximize product yield. mdpi.com
O-Methyltransferase (OMT) Substrate Promiscuity and Regioselectivity
O-Methyltransferases (OMTs) are a diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate, such as a flavonoid. In the biosynthesis of homoeriodictyol, an OMT catalyzes the methylation of the 3'-hydroxyl group of eriodictyol. Plant OMTs often exhibit substrate promiscuity, meaning they can accept a range of flavonoids as substrates. However, they also display regioselectivity, preferentially methylating specific hydroxyl groups on the flavonoid scaffold. This regioselectivity is determined by the specific amino acid residues in the active site that orient the substrate for methylation. The methylation of flavonoids can alter their biological activity, solubility, and stability.
Table 2: Examples of Flavonoid O-Methyltransferases and their Regioselectivity
| Enzyme | Source Organism | Substrate(s) | Methylation Position(s) |
|---|---|---|---|
| ROMT-9 | Oryza sativa | Eriodictyol, Luteolin, Quercetin (B1663063) | 3'-OH |
| CsOMT16 | Citrus sinensis | Eriodictyol, Luteolin, Quercetin | 3'-OH |
| PfOMT3 | Perilla frutescens | Naringenin, Apigenin, Kaempferol | 7-OH |
| SaOMT2 | Streptomyces avermitilis | Naringenin, Daidzein, Genistein | 7-OH |
| ElOMT1 | Euphorbia lathyris | Luteolin, Baicalein | Hydroxyl groups on the core nucleus |
ROMT-9 is a well-characterized O-methyltransferase from rice (Oryza sativa) that exhibits strict regioselectivity for the 3'-hydroxyl group of flavonoids. It was identified and cloned, showing significant identity to caffeic acid OMTs. Recombinant expression and biochemical characterization of ROMT-9 have confirmed its ability to efficiently methylate flavonoids such as eriodictyol, luteolin, and quercetin at the 3'-position. The product of the reaction with eriodictyol is homoeriodictyol.
Studies on ROMT-9 have demonstrated its potential for use in the biotechnological production of methylated flavonoids. For instance, the expression of ROMT-9 in E. coli has been used to produce chrysoeriol (B190785) (3'-O-methylated luteolin) from luteolin. Furthermore, semi-rational enzyme engineering approaches, guided by homology modeling and molecular docking, have been employed to improve the catalytic efficiency and expression of ROMT-9, leading to increased yields of methylated flavonoid products in microbial systems. The high regiospecificity and activity of ROMT-9 make it a valuable tool for the targeted synthesis of specific methylated flavonoids.
Caffeic Acid 3-O-Methyltransferase (COMT) Activity Profiles
Caffeic acid 3-O-methyltransferase (COMT) is a critical enzyme in the biosynthesis of homoeriodictyol, responsible for the specific methylation of the 3'-hydroxyl group of its precursor, eriodictyol. COMTs are a class of S-adenosyl-L-methionine (SAM)-dependent enzymes that play a pivotal role in the lignin (B12514952) biosynthetic pathway in plants by catalyzing methylation reactions of various hydroxylated phenylpropanoid precursors. nih.gov The catalytic activity of COMT is not limited to lignin precursors; it also extends to flavonoids.
The substrate preference of COMT can be broad, with studies showing activity towards various compounds, including caffeic acid, 5-hydroxyconiferaldehyde, and caffeoyl-CoA. nih.govmdpi.com In the context of homoeriodictyol synthesis, the enzyme catalyzes the conversion of eriodictyol to homoeriodictyol. A CCoAOMT-like enzyme from Streptomyces albidoflavus has been shown to introduce a methyl group at both the 4' and 3' positions of eriodictyol, yielding hesperetin (B1673127) and homoeriodictyol, respectively. In vitro, this specific enzyme converts 80% of eriodictyol to hesperetin and 20% to homoeriodictyol. nih.gov
Kinetic analyses of COMT from various plant sources, such as wheat (Triticum aestivum), have demonstrated its efficiency towards different substrates. For instance, recombinant wheat COMT (TaCM) shows high catalytic efficiency with caffeoyl aldehyde and 5-hydroxyconiferaldehyde. nih.gov While specific kinetic data for the methylation of eriodictyol by various COMTs is often embedded within broader studies, the general mechanism involves the transfer of a methyl group from the SAM cofactor to the hydroxyl group on the B-ring of the flavanone structure. mdpi.comuniprot.org The selection of a COMT with high specificity and activity towards eriodictyol is a key consideration in the metabolic engineering of homoeriodictyol production pathways.
Enzyme Kinetic Studies and Catalytic Mechanisms
Enzyme kinetic studies aim to determine parameters like the Michaelis constant (KM) and the catalytic constant (kcat), which provide insights into substrate affinity and turnover rate, respectively. mdpi.comscience.gov For instance, the selection of 4CL enzymes is critical, as they must efficiently activate the precursor acid (p-coumaric acid or ferulic acid) to its corresponding CoA-thioester. Future improvements in homoeriodictyol production in E. coli may require screening or engineering of 4CL candidates to find enzymes that can effectively discriminate between different acid precursors like coumaric, caffeic, and ferulic acid. nih.gov
The catalytic mechanism of CHS, a polyketide synthase, involves the condensation of one molecule of a p-coumaroyl-CoA derivative with three molecules of malonyl-CoA to form naringenin chalcone, which is then cyclized by CHI. nih.gov The ability of CHS to accept O-methylated precursors is crucial for the direct synthesis of methylated flavonoids.
Protein Engineering for Enhanced Biosynthetic Efficiency
Protein engineering has emerged as a powerful strategy to improve the efficiency of the homoeriodictyol biosynthetic pathway by enhancing enzyme activity, stability, and substrate specificity. A key target for engineering has been chalcone synthase (CHS) to improve its acceptance of O-methylated precursors required for homoeriodictyol synthesis. nih.gov
In one study, researchers engineered a barley CHS (HvCHS) to improve the production of methylated flavonoids like homoeriodictyol in E. coli. Based on crystal structures and sequence alignments, mutant variants were designed. A double mutant, HvCHS (Q232P, D234V), demonstrated a two-fold higher titer of homoeriodictyol compared to the wild type when ferulic acid was fed as a precursor. nih.gov This enhancement was attributed to a combination of higher protein expression levels and an increased affinity for methylated substrates. nih.gov
This work highlights how targeted mutations in the active site of key biosynthetic enzymes can overcome pathway bottlenecks and significantly increase the production of desired compounds. Such rational design approaches, informed by structural biology, are crucial for optimizing metabolic pathways for industrial-scale production. nih.gov
Microbial Cell Factory Design for Heterologous Production
The development of microbial cell factories offers a promising and sustainable alternative to chemical synthesis or extraction from plants for the production of flavonoids like homoeriodictyol. nih.govmdpi.com Microorganisms such as Streptomyces albidoflavus and Escherichia coli have been successfully engineered for this purpose. nih.govmdpi.com
Rational Design of Engineered Microbial Strains
The rational design of microbial strains involves the systematic modification of metabolic pathways and regulatory networks to optimize the production of a target molecule. nih.govresearchgate.net This approach relies on a deep understanding of the host's metabolism and the heterologous pathway to identify and eliminate bottlenecks, redirect metabolic flux towards the desired product, and enhance precursor supply. nih.gov
Streptomyces albidoflavus Bioproduction Systems
Streptomyces species are known for their natural ability to produce a wide array of secondary metabolites, making them attractive hosts for flavonoid biosynthesis. mdpi.com Streptomyces albidoflavus has been engineered for the de novo production of homoeriodictyol from L-tyrosine. nih.govmdpi.com
A key strategy to enhance flavonoid production in S. albidoflavus involved a transcriptomics-driven approach to identify and knock out genes involved in L-tyrosine catabolism. nih.govmdpi.com Deletion of the hppD gene, which is involved in a competing pathway, resulted in a 1.66-fold increase in the production of the precursor naringenin. mdpi.com This improved strain was then used to successfully synthesize homoeriodictyol, achieving a titer of 1.34 mg/L. mdpi.com This work represents the first report of de novo biosynthesis of homoeriodictyol in a heterologous host. nih.gov
| Engineered Strain | Genetic Modification | Titer of Homoeriodictyol (mg/L) |
| S. albidoflavus UO-FLAV-005-∆hppD-HES/HOM | ∆hppD, expression of CCoAOMT-like enzyme | 1.34 - 1.38 |
This table summarizes the production of homoeriodictyol in engineered Streptomyces albidoflavus strains.
Escherichia coli Chassis Optimization
Escherichia coli is a widely used host for metabolic engineering due to its fast growth, well-characterized genetics, and the availability of extensive genetic tools. nih.govresearchgate.net Several studies have focused on optimizing E. coli for the production of homoeriodictyol. nih.govnih.govoup.com
Researchers have successfully engineered E. coli for the complete de novo biosynthesis of homoeriodictyol from glycerol. nih.govoup.com This was achieved by assembling and screening various biosynthetic pathway constructs. The final pathway involved co-transforming E. coli with a plasmid for ferulic acid production and another plasmid containing the downstream genes. The highest production levels were achieved with pathways that included the Gm4CL (from Glycine max) and At4CL (from Arabidopsis thaliana) genes, reaching titers of 17 mg/L and 14 mg/L, respectively. oup.com This was the first reported instance of complete biosynthesis of homoeriodictyol in E. coli. nih.govoup.com
Another study reported the production of 3.8 mg/L of homoeriodictyol from caffeic acid in E. coli. nih.gov Furthermore, feeding ferulic acid to engineered E. coli strains has been shown to produce 52 mg/L of homoeriodictyol. nih.gov These efforts demonstrate the potential of E. coli as a robust platform for producing valuable methylated flavonoids.
| Host Strain | Production Strategy | Precursor | Titer of Homoeriodictyol (mg/L) |
| E. coli DH5α | De novo biosynthesis | Glycerol | 17 |
| E. coli | Feeding | Caffeic Acid | 3.8 |
| E. coli | Feeding | Ferulic Acid | 52 |
This table presents a summary of homoeriodictyol production in various engineered Escherichia coli systems.
Saccharomyces cerevisiae Metabolic Engineering
The metabolic engineering of Saccharomyces cerevisiae has been systematically approached to enable the de novo production of flavonoids like homoeriodictyol's precursor, (2S)-eriodictyol. A key strategy involves the reconstruction of the biosynthetic pathway starting from common cellular precursors. Researchers have successfully engineered S. cerevisiae to produce (2S)-eriodictyol by fine-tuning the metabolic pathway to optimize the production of its precursor, (2S)-naringenin, and then converting it to (2S)-eriodictyol. nih.govnih.gov
In one study, the de novo synthesis pathway for p-coumaric acid was first established in S. cerevisiae. nih.gov Subsequently, through promoter and terminator engineering, the metabolic flux was channeled towards high-level production of (2S)-naringenin. nih.gov The final step in the biosynthesis of (2S)-eriodictyol was achieved by introducing the flavonoid 3'-hydroxylase (F3'H) gene from Tricyrtis hirta (ThF3'H). nih.govnih.gov To further enhance the production, the copy number of the ThF3'H gene was increased, which led to a significant boost in the final titer of (2S)-eriodictyol, reaching 132.08 mg/L. nih.govnih.gov This work highlights the importance of regulating metabolic balance to efficiently produce natural products in microbial cell factories. nih.govnih.gov
The pathway for the de novo synthesis of (2S)-eriodictyol in S. cerevisiae involves a series of enzymatic steps, including the use of tyrosine ammonia lyase, cinnamate-4-hydroxylase, 4-coumarate CoA ligase, chalcone synthase, chalcone isomerase, and flavonoid 3'-hydroxylase. researchgate.net
| Engineered Host | Key Genetic Modification | Precursor | Product | Titer |
| Saccharomyces cerevisiae | Increased copy number of ThF3'H gene | p-Coumaric acid | (2S)-Eriodictyol | 132.08 mg/L |
Yarrowia lipolytica Biotransformation Applications
The oleaginous yeast Yarrowia lipolytica has emerged as a powerful and versatile host for the production of valuable nutraceuticals, including flavonoids like homoeriodictyol. frontiersin.org Its innate metabolism, characterized by a high flux towards acetyl-CoA, makes it an ideal chassis for synthesizing complex molecules. frontiersin.org
One approach for producing homoeriodictyol in Y. lipolytica is through the biotransformation of its precursor, eriodictyol. In a notable study, researchers engineered Y. lipolytica to express a flavone 3'-O-methyltransferase (ROMT-9) from rice. nih.govresearchgate.net This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to eriodictyol, yielding homoeriodictyol. nih.govresearchgate.net The study optimized the biotransformation process, achieving a maximal transformation ratio of 52.4% under specific conditions. nih.govresearchgate.net
| Parameter | Optimal Value |
| Temperature | 37 °C |
| pH | 8.0 |
| Eriodictyol Concentration | 0.2 g/L |
| ROMT-9 Concentration | 0.16 g/L |
| SAM Concentration | 0.2 g/L |
| Methanol (B129727) Concentration | 6% (v/v) |
| Maximal Transformation Ratio | 52.4% at 16 h |
Beyond biotransformation, significant progress has been made in the de novo biosynthesis of (2S)-eriodictyol in Y. lipolytica. Through systematic metabolic engineering, researchers have addressed key challenges such as the low catalytic efficiency of flavone 3'-hydroxylase/cytochrome P450 reductase (F3'H/CPR), insufficient precursor supply, and inadequate NADPH regeneration. nih.gov By balancing the expression of F3'H/CPR, enhancing precursor supply through various genetic modifications, and implementing strategies for NADPH regeneration, a titer of 423.6 mg/L of (2S)-eriodictyol was achieved. nih.gov Furthermore, in a fed-batch fermentation process, an impressive 6.8 g/L of (2S)-eriodictyol was produced, representing the highest de novo microbial titer reported to date. nih.gov
Advanced Metabolic Flux Analysis for Yield Improvement
Metabolic flux analysis (MFA) is a crucial tool in metabolic engineering for quantifying the rates of metabolic reactions within a cell. nih.govresearchgate.net This technique is instrumental in understanding cellular physiology and identifying metabolic bottlenecks, which can then be targeted to improve the production of desired compounds like homoeriodictyol. nih.govresearchgate.net
The core principle of MFA is to use a stoichiometric model of the metabolic network along with measured extracellular uptake and secretion rates to calculate the intracellular flux distribution. nih.gov A more advanced and powerful technique is 13C-metabolic flux analysis (13C-MFA), which involves feeding the cells a substrate labeled with the stable isotope 13C. nih.govresearchgate.netnih.gov By measuring the incorporation of 13C into cellular metabolites, particularly protein-bound amino acids, a more accurate and detailed picture of the metabolic fluxes can be obtained. researchgate.net
For improving homoeriodictyol yield in engineered microorganisms such as S. cerevisiae or Y. lipolytica, 13C-MFA can be applied to:
Analyze Competing Pathways: MFA can reveal the extent to which metabolic intermediates are being diverted into competing pathways, thus reducing the precursor pool available for homoeriodictyol synthesis.
Optimize Precursor and Cofactor Supply: The analysis can guide strategies to upregulate pathways that supply key precursors like malonyl-CoA and p-coumaroyl-CoA, as well as essential cofactors like NADPH.
Validate Metabolic Models: The experimental data from 13C-MFA helps to refine and validate computational models of cellular metabolism, leading to more accurate predictions and better-informed engineering strategies.
By systematically applying MFA, metabolic engineers can make targeted genetic modifications to redirect metabolic flux towards the homoeriodictyol biosynthetic pathway, thereby improving the titer, yield, and productivity of the microbial cell factory. researchgate.net
Synthetic Biology Approaches for Pathway Reconstruction
Synthetic biology offers a powerful toolkit for the reconstruction and optimization of biosynthetic pathways for natural products like homoeriodictyol in microbial hosts. nih.gov This field combines principles from engineering and biology to design and construct new biological parts, devices, and systems. nih.govrsc.org
Key synthetic biology approaches for reconstructing the homoeriodictyol pathway include:
Pathway Design and Assembly: The entire biosynthetic pathway for homoeriodictyol, which may involve genes from different plant species, can be designed and synthesized de novo. These genes are then assembled into expression cassettes with carefully selected promoters, terminators, and other regulatory elements to control their expression levels.
Host Engineering: The chosen microbial host, such as S. cerevisiae or Y. lipolytica, can be engineered to be an efficient chassis for flavonoid production. This may involve deleting genes of competing pathways, overexpressing genes that enhance precursor supply, and improving the availability of essential cofactors.
Enzyme Engineering and Directed Evolution: The performance of key enzymes in the pathway, such as chalcone synthase, chalcone isomerase, and the specific methyltransferase for homoeriodictyol, can be improved through protein engineering and directed evolution to enhance their catalytic efficiency, substrate specificity, and stability.
Biosensor Development: Genetically encoded biosensors can be designed to detect the presence of homoeriodictyol or its precursors. These biosensors can be used for high-throughput screening of mutant libraries to identify strains with improved production capabilities.
By rationally reprogramming and manipulating the biosynthetic machinery, synthetic biology enables the creation of microbial cell factories capable of producing homoeriodictyol and other valuable natural products in a sustainable and scalable manner. nih.gov
Stereochemistry and Chiral Resolution of Homoeriodictyol +/
Enantiomeric Forms and Diastereomeric Considerations
Homoeriodictyol (B191827) exists as two primary enantiomeric forms: (+)-(S)-homoeriodictyol and (-)-(R)-homoeriodictyol. The designation of (S) and (R) is based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration at the stereocenter. The (+) and (-) notation refers to the direction in which each enantiomer rotates plane-polarized light.
While homoeriodictyol itself does not have a second chiral center, and therefore no diastereomers, it is structurally related to other flavonoids that do, such as taxifolin (B1681242) (dihydroquercetin). researchgate.net Taxifolin has two chiral centers, leading to the existence of diastereomers (cis and trans isomers), which exhibit different biological activities and toxicities. researchgate.net Understanding the stereochemistry of related compounds provides a broader context for the importance of chiral purity in the study of flavonoids.
In nature, a specific enantiomer of a chiral flavonoid often predominates. For instance, (-)-(S)-homoeriodictyol has been found to be the predominant form in lemons. researchgate.net The plant Eriodictyon glutinosum, also known as Yerba Santa, is a natural source of (-)-homoeriodictyol. nih.govnih.gov The stereospecificity of biosynthetic pathways in plants leads to the production of one enantiomer over the other.
Asymmetric Synthesis Strategies for Enantiopure Homoeriodictyol
The production of enantiomerically pure homoeriodictyol is crucial for evaluating the specific biological activities of each enantiomer. Asymmetric synthesis provides a powerful tool for achieving this goal, offering an alternative to the often difficult and low-yielding separation of racemic mixtures. nih.govfrontiersin.org
One promising approach involves the use of biocatalysis. Engineered enzymes, such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), can be utilized in microbial cell factories to produce specific flavonoid enantiomers. nih.gov For example, synthetic biology approaches in Escherichia coli have been explored to produce O-methylated flavonoids like homoeriodictyol. nih.gov By engineering the enzymes involved in the flavonoid biosynthesis pathway, it is possible to control the stereochemical outcome of the reaction, leading to the targeted production of either the (S) or (R) enantiomer. nih.govmdpi.com
Rational design and site-directed mutagenesis of enzymes like chalcone synthase can improve the efficiency and stereoselectivity of the synthesis. nih.gov Computational design has also been employed to engineer enzyme catalysts for stereoselective reactions, a technique that could be applied to the synthesis of enantiopure homoeriodictyol. mdpi.com Other strategies in asymmetric synthesis that have been successful for other chiral compounds, such as the use of chiral auxiliaries or catalysts, could also be adapted for the synthesis of homoeriodictyol enantiomers. organic-chemistry.orgnih.govmdpi.com
Advanced Chiral Separation Methodologies
The separation and analysis of homoeriodictyol enantiomers are essential for pharmacokinetic studies and for determining the enantiomeric composition of natural products. Several advanced analytical techniques have been developed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) Development
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. phenomenex.comcsfarmacie.czrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comsigmaaldrich.com
For the enantiomeric separation of homoeriodictyol, a Chiralcel OJ-RH column has been successfully employed. nih.govresearchgate.net This method allows for the baseline separation of the (S) and (R) enantiomers, enabling their individual quantification in various matrices, including biological fluids like serum and urine, as well as in plant extracts. nih.govresearchgate.net A validated stereospecific HPLC method using this column with UV detection at 288 nm has been developed for pharmacokinetic studies of racemic homoeriodictyol. nih.govresearchgate.net
The development of such methods is critical for understanding the stereospecific disposition of the drug in the body. researchgate.net The precision and accuracy of these HPLC methods are validated to ensure reliable and reproducible results. nih.govresearchgate.net
Table 1: Chiral HPLC Method for Homoeriodictyol Enantiomers
| Parameter | Details |
|---|---|
| Column | Chiralcel OJ-RH |
| Detection | UV at 288 nm |
| Application | Quantification in serum, urine, and plant extracts |
| Validation | Linear standard curves, high extraction efficiency, good precision and accuracy |
Capillary Electrophoresis (CE) for Enantiomeric Purity
Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of chiral compounds, including flavanones like homoeriodictyol. researchgate.netnih.govmdpi.com CE offers advantages such as high efficiency, short analysis time, and low sample and reagent consumption. grownida.com
In the case of homoeriodictyol, CE methods have been established using cyclodextrins as chiral selectors in the background electrolyte. researchgate.net Various neutral and negatively charged cyclodextrin (B1172386) derivatives have been shown to be effective in resolving the enantiomers of several flavanones, including homoeriodictyol. researchgate.net The choice of cyclodextrin and the optimization of electrophoretic conditions, such as buffer pH and concentration, are crucial for achieving baseline separation. researchgate.net
CE is particularly useful for determining the enantiomeric purity of a sample and for studying the interconversion of enantiomers under different conditions. researchgate.netnih.gov
Spectroscopic Techniques for Absolute Stereochemistry Determination
Determining the absolute configuration of each enantiomer is fundamental. Spectroscopic techniques play a key role in this assignment. sioc-journal.cn
Circular dichroism (CD) spectroscopy is a primary method used to determine the absolute configuration of chiral flavanones. scispace.com For (2S)-flavanones like homoeriodictyol, a positive Cotton effect is typically observed around 330 nm, and a negative Cotton effect is seen near 290 nm. scispace.com This spectroscopic signature allows for the unambiguous assignment of the (S) configuration to the enantiomer that exhibits this pattern.
In addition to CD spectroscopy, other techniques such as nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents and X-ray crystallography can also be used to determine the absolute stereochemistry of chiral molecules. sioc-journal.cnacs.org Computational methods, such as the calculation of electronic circular dichroism (ECD) spectra, can also aid in the assignment of absolute configuration. acs.org
Stereoselective Biological Interactions in Experimental Systems
The different spatial arrangement of atoms in enantiomers can lead to significant differences in their biological activity. This stereoselectivity is a result of the specific interactions between the enantiomers and chiral biological macromolecules such as enzymes and receptors.
Studies have shown that the pharmacokinetics of homoeriodictyol are stereospecific. researchgate.netresearchgate.net Following intravenous administration of racemic homoeriodictyol to rats, the distribution, metabolism, and elimination of the enantiomers were found to be different. researchgate.net This highlights the importance of studying each enantiomer individually to understand its pharmacological profile.
The biological effects of homoeriodictyol have also been shown to be stereoselective. For example, homoeriodictyol is known for its bitter-masking properties. wikipedia.orgfoodb.ca While specific studies on the stereoselectivity of this effect for homoeriodictyol are not detailed in the provided context, it is a common phenomenon for chiral taste-modifying compounds. The interaction with taste receptors, which are chiral, is likely to be different for the (S) and (R) enantiomers.
Furthermore, interactions with metabolic enzymes, such as cytochrome P450s, can also be stereoselective. researchgate.net This can lead to different rates of metabolism and the formation of different metabolites for each enantiomer, further contributing to their distinct pharmacological and toxicological profiles.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Homoeriodictyol (+/-)- |
| (S)-homoeriodictyol |
| (R)-homoeriodictyol |
| Eriodictyol (B191197) 3'-methyl ether |
| Taxifolin |
| Dihydroquercetin |
| Eriodictyol |
| Chalcone synthase |
| Chalcone isomerase |
| Naringenin (B18129) |
| Hesperetin (B1673127) |
| Pinostrobin |
| Isosakuranetin |
| 4'-hydroxyflavanone |
| Carboxymethyl-β-cyclodextrin |
| Carboxymethyl-γ-cyclodextrin |
| Sulfo-β-cyclodextrin |
| Naringin |
| Neohesperidin |
| Prunin |
| Narirutin |
| Sodium cholate |
| Sodium dodecyl sulfate |
| Liquiritigenin |
| Pinocembrin |
| Salicin |
| Amarogentin |
| Paracetamol |
| Quinine (B1679958) |
| Linoleic acid |
| Sterubin |
| 2,4-Dihydroxybenzoic acid vanillylamide |
| Sakuranetin (B8019584) |
| 6-methoxysakuranetin |
| Jaceosidin |
| 6-methoxyhesperetin |
| 4'-isobutrylhomoeriodictyol |
| p-Coumaric acid |
| Coumaroyl-CoA |
| Naringenin chalcone |
| Rasagiline |
| Quinine |
| Quinidine |
| (R)-2-fluoro-α-methylbenzylamine |
| 3,3-diphenylpropionic acid |
| (R)-tert-butanesulfinamide |
| (S)-N-(2-bromobenzyl)-2-methylpropane-2-sulfinamide |
| 2-bromobenzaldehyde |
| tert-butanesulfinamide |
| (R,E)-N-(2-bromobenzylidene)-2-methylpropane-2-sulfinamide |
| Acacetin |
| Diosmetin |
| Preussin B |
| Stichoneurine F |
| Stichoneurine G |
| Sessilistemonamine E |
| Sessilistemonamine F |
| Pyrenophoric acid |
| Artemisinic acid |
| β-farnesene |
| Linalool |
| Noscapine |
| Butanol |
| 6-aminocaproic acid |
| Styrene |
| Isobutanol |
| Mandelic acid |
Enantiomer-Specific Enzyme Substrate Recognition
The differential interaction of homoeriodictyol enantiomers with enzymes is a critical aspect of their biological activity. Enzymes, being chiral macromolecules themselves, can exhibit a high degree of stereoselectivity, preferentially binding to and metabolizing one enantiomer over the other. This enantioselective recognition can lead to significant differences in the metabolic fate and efficacy of the individual stereoisomers.
Research into the enzymatic resolution of flavanones has highlighted this specificity. For instance, O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group to a substrate. Studies have shown that these enzymes can differentiate between the enantiomers of flavanones. researchgate.net For example, a flavone (B191248) 3'-O-methyltransferase from recombinant Yarrowia lipolytica has been utilized for the biosynthesis of homoeriodictyol from eriodictyol. researchgate.net The efficiency and kinetics of such enzymatic reactions can be dependent on the stereochemistry of the substrate.
Furthermore, the metabolism of flavonoids is often carried out by enzymes such as those in the cytochrome P450 family or by microbial enzymes. These enzymatic systems can exhibit stereoselectivity in their metabolic actions, including hydroxylation, demethylation, and conjugation. While direct studies on the enantiomer-specific enzyme substrate recognition of homoeriodictyol are part of a broader area of flavonoid research, the principles of enzymatic desymmetrization and kinetic resolution underscore the importance of stereochemistry in these interactions. beilstein-journals.org In such processes, the enzyme initially produces the two product enantiomers in a ratio that reflects the enzyme's inherent preference for one chiral conformation. beilstein-journals.org
The table below illustrates the concept of enantioselective enzymatic reactions, which is applicable to flavanones like homoeriodictyol.
| Enzyme Class | General Function | Implication for Homoeriodictyol (+/-)- |
| O-Methyltransferases (OMTs) | Catalyze the methylation of hydroxyl groups. | May preferentially methylate one enantiomer, leading to different metabolic products. |
| Cytochrome P450s | Involved in oxidation, hydroxylation, and demethylation. | Can exhibit stereoselective metabolism, resulting in different rates of clearance for each enantiomer. |
| Dehydrogenases | Catalyze oxidation-reduction reactions. | May reduce the carbonyl group of the C-ring in a stereospecific manner. |
| Glycosyltransferases | Transfer sugar moieties to the flavonoid structure. | Can show preference for one enantiomer, affecting solubility and bioavailability. |
This table provides a conceptual overview of potential enantiomer-specific enzyme interactions with homoeriodictyol based on known enzymatic activities with flavonoids.
Differential Receptor Binding Affinities of Stereoisomers
The biological effects of homoeriodictyol are often mediated through its interaction with specific protein receptors. The three-dimensional structure of a receptor's binding site is chiral, which can lead to different binding affinities for the (S)- and (R)-enantiomers of a ligand like homoeriodictyol. This differential binding can result in one enantiomer being a potent agonist or antagonist, while the other is significantly less active or has a different effect altogether.
A notable example of this is the interaction of flavonoids with taste receptors. Some flavonoids are known to interact with bitter taste receptors (hTAS2Rs). Research on the structural requirements for the activation of these receptors has shown that stereochemistry can play a crucial role. For instance, studies on structurally related flavanones and their interaction with hTAS2R39 have revealed specific structural features necessary for activation, including hydrogen bond donors and acceptors arranged in a particular spatial orientation. scispace.com It is plausible that the (S)- and (R)-enantiomers of homoeriodictyol present these features differently to the receptor's binding pocket, leading to variations in perceived bitterness or bitterness-masking properties. Homoeriodictyol has been identified as a lead compound for developing bitterness-masking agents. researchgate.net
Furthermore, flavonoids have been shown to interact with other receptors, such as the aryl hydrocarbon receptor (AHR), which is involved in cellular responses to environmental xenobiotics. nih.gov While a recent study in 2024 did not specifically test the enantiomers of homoeriodictyol, it demonstrated that flavonoids like naringenin can act as AHR antagonists. nih.gov Given the structural similarity, it is conceivable that the enantiomers of homoeriodictyol could exhibit differential binding to AHR, leading to stereoselective modulation of its activity.
The following table summarizes the potential for differential receptor binding based on the principles of stereochemistry in pharmacology.
| Receptor Type | General Function | Potential Implication for Homoeriodictyol Stereoisomers |
| Taste Receptors (e.g., hTAS2Rs) | Mediate the perception of taste, including bitterness. | Enantiomers may exhibit different potencies as bitter tastants or bitterness blockers. |
| Aryl Hydrocarbon Receptor (AHR) | Regulates gene expression in response to xenobiotics. | Stereoisomers could have varying affinities, leading to differential modulation of AHR signaling pathways. |
| G-protein Coupled Receptors (GPCRs) | Mediate cellular responses to a wide variety of stimuli. | Enantiomers may act as selective agonists or antagonists at certain GPCRs. |
This table outlines the potential differential receptor interactions of homoeriodictyol enantiomers based on established principles of receptor-ligand binding.
Stereodependent Disposition in Non-Human Biological Models
The pharmacokinetic profile of a chiral compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), can be stereospecific. Studies in non-human biological models, such as rats, have provided direct evidence for the stereodependent disposition of flavanones, including homoeriodictyol.
A key study investigated the stereospecific pharmacokinetics of racemic homoeriodictyol in male Sprague-Dawley rats. researchgate.netnih.gov Following intravenous administration, the distribution, metabolism, and elimination of homoeriodictyol were found to be dependent on the stereochemistry of the isomers. researchgate.netnih.gov The study utilized chiral high-performance liquid chromatography (HPLC) methods to separate and quantify the individual enantiomers in serum and urine. researchgate.netnih.gov
The table below presents a summary of the findings from the stereospecific pharmacokinetic study of racemic homoeriodictyol in rats.
| Pharmacokinetic Parameter | Observation | Reference |
| Distribution | Dependent on the stereochemistry of the isomers. | researchgate.net, nih.gov |
| Metabolism | Dependent on the stereochemistry of the isomers. | researchgate.net, nih.gov |
| Elimination | Dependent on the stereochemistry of the isomers. | researchgate.net, nih.gov |
| Predominant Enantiomer in Fruits | The (-)-(S)-enantiomer of homoeriodictyol was found to be predominant in lemon and grapefruit. | researchgate.net, nih.gov |
| Analytical Method | Validated chiral HPLC methods were essential for separating and quantifying the stereoisomers. | researchgate.net, nih.gov |
This interactive table summarizes key findings from research on the stereodependent disposition of homoeriodictyol in rats. researchgate.netnih.gov
Synthetic Chemistry and Structural Analogue Development of Homoeriodictyol
Established Chemical Synthesis Routes for Homoeriodictyol (B191827)
The production of homoeriodictyol can be achieved through various methods, including traditional chemical synthesis and modern biosynthetic approaches.
In contrast, biosynthetic routes offer a highly specific and often more efficient means of producing homoeriodictyol. These methods leverage engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to carry out the necessary enzymatic transformations. The biosynthetic pathway typically starts from common metabolic precursors like L-tyrosine. A series of enzymes, including tyrosine ammonia-lyase (TAL), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI), are used to construct the flavanone (B1672756) backbone. The crucial step for homoeriodictyol synthesis is the specific methylation of the 3'-hydroxyl group of the precursor eriodictyol (B191197), a reaction catalyzed by an O-methyltransferase (OMT) google.comnih.gov. Researchers have successfully engineered microbial strains to express these enzymes, enabling the de novo synthesis of homoeriodictyol google.comnih.gov.
Rational Design and Synthesis of Novel Homoeriodictyol Analogues
The quest for more potent or specialized flavor modifiers has led to the rational design and synthesis of a variety of homoeriodictyol analogues. This approach involves systematically altering the chemical structure of the parent molecule to probe the features essential for its bioactivity.
Synthesis of Gingerdione (B193553) Derivatives
A notable class of homoeriodictyol analogues are the gingerdiones. These compounds were designed as structural analogues to investigate the importance of the flavanone ring system for the observed taste-modifying effects. The synthesis of short-chain gingerdione derivatives, such as 1-(4-hydroxy-3-methoxyphenyl)hexa-3,5-dione ( researchgate.net-gingerdione) and 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione ( google.com-gingerdione), has been reported as a strategy to create new flavor modifiers researchgate.netnih.gov. These syntheses typically involve the condensation of a vanillin (B372448) derivative with a suitable diketone or a related precursor.
Targeted Modifications for Structure-Activity Probing
Targeted modifications of the homoeriodictyol structure are crucial for elucidating the relationship between its chemical features and biological function. These modifications can include:
Alteration of the B-ring substitution pattern: The position of the hydroxyl and methoxy (B1213986) groups on the B-ring is critical for activity. Synthesizing isomers with different methylation patterns helps to understand the specific requirements for receptor interaction.
Modification of the C-ring: Opening the C-ring to create chalcones or modifying its saturation level can reveal the importance of the flavanone's three-dimensional structure.
Glycosylation: The addition of sugar moieties at different positions of the flavanone scaffold can significantly impact solubility and bioavailability, thereby influencing bioactivity. The synthesis of homoeriodictyol-7-O-β-D-glycoside is a prime example of such a modification researchgate.net.
Creation of amide analogues: Replacing parts of the homoeriodictyol structure with amide linkages has led to the discovery of new bitter-masking compounds. For instance, hydroxylated benzoic acid amides of aromatic amines have been synthesized as structural analogues nih.gov.
These targeted synthetic efforts provide a library of related compounds that are essential for detailed structure-activity relationship studies.
Structure-Activity Relationship (SAR) Investigations of Derivatives
Understanding the structure-activity relationship (SAR) is paramount in the development of effective homoeriodictyol analogues. SAR studies aim to identify the key molecular features responsible for the desired biological effect, in this case, taste modification.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for homoeriodictyol as a taste modifier are not extensively reported in the provided search results, the principles of QSAR are highly relevant to this field.
For flavonoids in general, 3D-QSAR studies have been conducted to understand the structural basis of their bitterness. These models, often based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have identified key structural features that contribute to a bitter taste. For instance, the presence of a hydrogen bond donor at the A-5 or B-3' position, a bulky group at the A-8 position, or an electron-withdrawing group at the B-4' position can enhance bitterness rsc.org. Such models can be invaluable in the rational design of homoeriodictyol analogues by predicting which modifications are likely to enhance or diminish certain taste properties, thereby guiding synthetic efforts towards more effective bitter-masking agents.
Evaluation of Bioactivity Modulation through Structural Analogs
The bioactivity of synthesized homoeriodictyol analogues is primarily evaluated through sensory panel testing. These studies have yielded valuable insights into the SAR of these compounds as flavor modifiers.
For instance, the evaluation of short-chain gingerdione derivatives revealed that compounds like researchgate.net-gingerdione and google.com-gingerdione exhibit significant bitter-masking activity against caffeine (B1668208) researchgate.netnih.gov. Specifically, at concentrations ranging from 50-500 mg/kg, they were able to reduce the bitterness of a 500 mg/kg aqueous caffeine solution by 20-30% researchgate.netnih.gov. These gingerdione derivatives were also found to reduce the bitterness of a quinine (B1679958) solution by approximately 20% nih.gov. Interestingly, these compounds did not mask the bitterness of all bitter substances, indicating a degree of selectivity in their action nih.gov.
Furthermore, these studies highlighted the importance of the vanillyl moiety for bitter-masking activity. In contrast, some of the synthesized isovanillyl isomers, where the positions of the hydroxyl and methoxy groups on the aromatic ring are swapped, demonstrated a pronounced sweet-enhancing effect without possessing a significant intrinsic sweetness themselves nih.gov. For example, 1-(3-hydroxy-4-methoxyphenyl)hexa-3,5-dione ( researchgate.net-isogingerdione) at a concentration of 100 mg/kg was found to significantly and synergistically increase the sweetness of a 5% sucrose (B13894) solution by 27% nih.gov.
These findings underscore the subtle yet critical role of specific structural features in determining the nature and potency of the taste-modifying effects of homoeriodictyol analogues.
Ligand-Receptor Interaction Profiling with Synthesized Compounds
The biological activity of homoeriodictyol and its synthetic analogues has been primarily profiled through their interactions with taste receptors, particularly the human bitter taste receptors (TAS2Rs). These studies are crucial for understanding the molecular mechanisms behind the observed taste-modifying properties, such as bitterness masking. The profiling of these compounds has largely been conducted using a combination of in vitro cell-based assays and sensory analysis.
Research has demonstrated that homoeriodictyol and its structural derivatives can modulate the activity of several TAS2Rs. For instance, homoeriodictyol has been identified as an antagonist of TAS2R43, TAS2R31, TAS2R20, and TAS2R50, while also acting as an agonist of TAS2R14 acs.org. This complex interaction with multiple receptors highlights the compound's broad potential as a flavor modulator.
In vitro evaluations of flavonoids isolated from Eriodictyon californicum have further elucidated the specific interactions with these receptors. A cell-based assay was employed to determine the antagonist activity of various flavonoids against the bitterness receptor hTAS2R31. In these assays, compounds that inhibited the receptor's response to a known agonist (saccharin) by more than 50% at a concentration of 25 µM were considered active nih.gov. This methodology has been instrumental in identifying specific flavanones as antagonists of hTAS2R31 nih.govresearchgate.net.
Sensory analysis has been a key component in profiling the practical effects of these compounds on taste perception. Trained sensory panels are often used to quantify the reduction in bitterness of various substances, such as caffeine, in the presence of homoeriodictyol or its analogues researchgate.netnih.gov. These studies have consistently shown that homoeriodictyol and eriodictyol can significantly reduce the bitterness of caffeine solutions researchgate.net.
The structural features of the synthesized compounds play a critical role in their interaction with taste receptors. Structure-activity relationship (SAR) studies have indicated that the presence of a vanillyl moiety, combined with a 2,4-dihydroxyphenyl group, appears to be a key requirement for the bitter-masking activity observed in many analogues researchgate.net. Modifications to the core structure of homoeriodictyol have generally led to a decrease in this activity, underscoring the specific structural requirements for effective receptor interaction researchgate.net.
Detailed Research Findings
Studies have explored a variety of structural analogues of homoeriodictyol, including other flavanones, dihydrochalcones, deoxybenzoins, and gingerdiones, to probe the structural requirements for taste modification.
One study investigated a series of flavonoids from Eriodictyon californicum for their antagonist activity against hTAS2R31. Among the tested compounds, the 7-methoxylated flavanones, sakuranetin (B8019584) and 6-methoxysakuranetin, along with the flavone (B191248) jaceosidin, were identified as antagonists of this receptor nih.gov. For compounds showing significant activity, half-maximal inhibitory concentrations (IC50) were determined to quantify their potency as antagonists nih.gov.
Another line of research focused on short-chain gingerdione derivatives as structural analogues of homoeriodictyol. Sensory panel evaluations revealed that 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione ( researchgate.net-gingerdione) and 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione ( researchgate.net-gingerdione) exhibited promising masking activity against the bitterness of caffeine and quinine nih.gov. Interestingly, some isovanillyl isomers, such as 1-(3-hydroxy-4-methoxyphenyl)hexa-3,5-dione ( researchgate.net-isogingerdione), demonstrated a sweet-enhancing effect nih.gov.
The following tables summarize the findings from various studies on the ligand-receptor interaction and taste-modifying effects of homoeriodictyol and its synthesized analogues.
Table 1: Antagonist Activity of Flavonoids from Eriodictyon californicum against hTAS2R31
| Compound | Class | Activity against hTAS2R31 (at 25 µM) |
| Sakuranetin | Flavanone | Antagonist |
| 6-Methoxysakuranetin | Flavanone | Antagonist |
| Jaceosidin | Flavone | Antagonist |
| Homoeriodictyol | Flavanone | Not significantly active |
| 6-Methoxyhomoeriodictyol | Flavanone | Not significantly active |
| Hesperetin (B1673127) | Flavanone | Not significantly active |
| 6-Methoxyhesperetin | Flavanone | Not significantly active |
| Pinocembrin | Flavanone | Slightly active |
Table 2: Sensory Evaluation of the Bitter-Masking Effects of Homoeriodictyol and its Analogues
| Compound | Analogue Class | Bitterant | Concentration of Analogue | Bitterness Reduction (%) |
| Homoeriodictyol (HED) | Flavanone | Caffeine (500 ppm) | 100 ppm | ~40-50% |
| Eriodictyol (ED) | Flavanone | Caffeine (500 ppm) | 100 ppm | ~40-50% |
| Vanillic acid vanillyl amide | Benzoic acid amide | Caffeine (500 ppm) | Not specified | ~30% |
| 4,4'-Dihydroxy-3-methoxy-deoxybenzoin | Deoxybenzoin | Caffeine (500 ppm) | Not specified | ~30% |
| researchgate.net-Gingerdione | Gingerdione | Caffeine (500 ppm) | 50-500 mg/kg | ~20-30% |
| researchgate.net-Gingerdione | Gingerdione | Caffeine (500 ppm) | 50-500 mg/kg | ~20-30% |
| researchgate.net-Gingerdione | Gingerdione | Quinine (5 mg/kg) | Not specified | ~20% |
| researchgate.net-Gingerdione | Gingerdione | Quinine (5 mg/kg) | Not specified | ~20% |
Table 3: Profile of Homoeriodictyol Interaction with Human Bitter Taste Receptors (TAS2Rs)
| Receptor | Interaction Type |
| TAS2R14 | Agonist |
| TAS2R20 | Antagonist |
| TAS2R31 | Antagonist |
| TAS2R43 | Antagonist |
| TAS2R50 | Antagonist |
Advanced Analytical Techniques for Homoeriodictyol Quantification and Characterization
High-Resolution Chromatography for Detection and Purity Assessment
Chromatographic techniques are fundamental in the analysis of homoeriodictyol (B191827), providing the means to separate it from complex mixtures and assess its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purification of homoeriodictyol from diverse samples. creative-proteomics.com HPLC methods are optimized for efficient peak resolution and separation, which is crucial for accurate analysis in complex biological and botanical extracts. creative-proteomics.com A stereospecific HPLC method has been developed for the determination of homoeriodictyol enantiomers, employing a Chiralcel OJ-RH column with UV detection at 288 nm. nih.gov This method has proven successful in quantifying homoeriodictyol enantiomers in serum and in Yerba Santa (Eriodictyon glutinosum). nih.gov
Method validation for HPLC analysis of homoeriodictyol demonstrates good linearity, precision, and accuracy. nih.gov For instance, standard curves in serum have been shown to be linear over a concentration range of 0.5 to 100.0 µg/ml for each enantiomer. nih.gov The precision of such assays is typically below a 15% coefficient of variation (CV), and the bias is also under 15%. nih.gov The mean extraction efficiency for homoeriodictyol from biological matrices using HPLC methods has been reported to be greater than 88.0%. nih.gov
| Parameter | Value/Description | Source |
| Column | Chiralcel OJ-RH | nih.gov |
| Detection | UV at 288 nm | nih.gov |
| Linearity Range (Serum) | 0.5 - 100.0 µg/ml | nih.gov |
| Precision (CV) | <15% | nih.gov |
| Bias | <15% | nih.gov |
| Extraction Efficiency | >88.0% | nih.gov |
| Limit of Quantitation | 0.5 µg/ml | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its advanced version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), offer enhanced sensitivity and selectivity for the detection and quantification of homoeriodictyol, even at very low concentrations. creative-proteomics.com These techniques are particularly valuable for providing structural insights into the molecule. creative-proteomics.com An LC-MS method has been developed for the simultaneous determination of homoeriodictyol and its glycoside in rat tissues and urine. nih.gov This method utilizes a Luna reverse-phase column and a mobile phase consisting of a methanol-water mixture (70:30, v/v) containing 0.1% formic acid, with a flow rate of 0.8 ml/min. nih.gov Detection is achieved using negative atmospheric pressure chemical ionization mass spectrometry in selected ion monitoring (SIM) mode, targeting the m/z value of 301 for homoeriodictyol. nih.gov
The validation of this LC-MS method demonstrates its reliability, with a limit of quantification (LOQ) of 10 ng/ml and a limit of detection (LOD) of 1 ng/ml. nih.gov The calibration curves show excellent linearity (r>0.995) over a broad range of concentrations. nih.gov The mean extraction recovery for homoeriodictyol from biological matrices is reported to be at least 82.4%. nih.gov
| Parameter | Value/Description | Source |
| Technique | LC-MS | nih.gov |
| Column | Luna reverse phase | nih.gov |
| Mobile Phase | Methanol-water (70:30, v/v) with 0.1% formic acid | nih.gov |
| Flow Rate | 0.8 ml/min | nih.gov |
| Ionization Mode | Negative Atmospheric Pressure Chemical Ionization | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) at m/z 301 | nih.gov |
| Limit of Quantification (LOQ) | 10 ng/ml | nih.gov |
| Limit of Detection (LOD) | 1 ng/ml | nih.gov |
| Extraction Recovery | ≥82.4% | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and versatile technique for the analysis of flavonoids like homoeriodictyol. nih.gov It is an advancement of conventional thin-layer chromatography (TLC), offering improved resolution, sensitivity, and reproducibility. youtube.com HPTLC is widely used for the qualitative and quantitative analysis of compounds in complex mixtures, such as herbal extracts. nih.govnih.gov
For the analysis of homoeriodictyol, a validated HPTLC method has been developed for its simultaneous quantification with other flavonoids in the methanol (B129727) extract of Rhus species. researchgate.net This method utilizes a mobile phase of toluene–ethyl acetate (B1210297)–methanol (8:2:0.5, v/v/v). creative-proteomics.com Densitometric scanning and quantification are performed at a wavelength of 293 nm. researchgate.net The method was validated for linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ). creative-proteomics.com
| Parameter | Value/Description | Source |
| Technique | HPTLC | creative-proteomics.comresearchgate.net |
| Mobile Phase | Toluene–ethyl acetate–methanol (8:2:0.5, v/v/v) | creative-proteomics.com |
| Detection Wavelength | 293 nm | creative-proteomics.comresearchgate.net |
| Rf Value | 0.30 | creative-proteomics.com |
| Linearity Range | 100–800 ng per band | creative-proteomics.com |
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques are crucial for the definitive structural elucidation and confirmation of homoeriodictyol, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of organic molecules like homoeriodictyol. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, which in turn confirms the molecular structure. emerypharma.comhilarispublisher.com
The ¹H NMR spectrum of homoeriodictyol reveals characteristic signals for the aromatic protons on the A and B rings, as well as the protons of the heterocyclic C ring. usda.gov Similarly, the ¹³C NMR spectrum provides information on the chemical environment of each carbon atom in the molecule. nih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. weebly.com NMR data for homoeriodictyol has been instrumental in its identification in various natural sources. usda.govnih.gov
Circular Dichroism (CD) spectroscopy is a vital technique for determining the chirality of molecules in solution or in the solid state. bath.ac.uk Since homoeriodictyol possesses a chiral center at the C2 position of the C-ring, CD spectroscopy can be used to study its stereochemistry. nih.gov This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a characteristic CD spectrum. bath.ac.ukyoutube.com
The application of CD spectroscopy to homoeriodictyol allows for the investigation of its enantiomeric composition and the assignment of its absolute configuration. rsc.org This is particularly important as the biological activities of flavonoids can be stereospecific. The chiroptical properties observed in the CD spectrum provide unique insights into the three-dimensional structure of the molecule in its environment. nih.gov
Application in Phytochemical and Metabolomics Research
Advanced analytical techniques are indispensable for exploring the role of homoeriodictyol in phytochemical and metabolomic contexts. These studies help to understand the natural occurrence of the compound, its biological pathways, and its interactions within living systems. creative-proteomics.com
Phytochemical profiling aims to create a comprehensive inventory of the chemical constituents within a plant extract. Homoeriodictyol analysis is a key part of profiling various medicinal plants. creative-proteomics.com Techniques such as HPLC and LC-MS/MS are employed for their high sensitivity and selectivity, allowing for both the identification and precise quantification of homoeriodictyol, even at low concentrations. creative-proteomics.com
For example, mass spectrometry has been used to measure the levels of homoeriodictyol, alongside other flavanones like sterubin and eriodictyol (B191197), in extracts from various Eriodictyon species. researchgate.net Such profiling is essential for understanding the chemical composition of traditional herbal remedies and for quality control of herbal products. The process often involves extracting dried plant material with solvents like methanol, followed by chromatographic separation and detection. mdpi.com This systematic investigation allows for the characterization of phytochemicals and the quantification of specific phenolic compounds. thepab.org
The following table outlines common analytical techniques used in the phytochemical profiling of homoeriodictyol.
| Technique | Application in Profiling Homoeriodictyol |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Precise quantification and purification of homoeriodictyol from botanical extracts. creative-proteomics.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive detection and quantification, providing structural confirmation even at trace levels. creative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used to elucidate the structure of a wide range of compounds, including flavonoids, in plant extracts. |
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of homoeriodictyol, metabolomics research investigates its metabolic pathways, biotransformation, and interactions within a biological system. creative-proteomics.com
When a compound like homoeriodictyol (or its glycoside precursor) is introduced into an organism, it undergoes metabolic processes, leading to the formation of various biotransformation products. Tracking these changes is fundamental to understanding the compound's bioavailability and physiological effects. creative-proteomics.com
A key application of this is seen in the analysis of homoeriodictyol as an active metabolite. For instance, after the administration of homoeriodictyol-7-O-beta-D-glycoside to rats, a validated LC-MS method was used to simultaneously measure the levels of both the parent glycoside and its metabolite, homoeriodictyol, in various tissues and urine. nih.gov This type of study is crucial for determining how and where the parent compound is converted to its active form. Another study details the biotransformation of eriodictyol into homoeriodictyol using a purified enzyme, achieving a maximal transformation ratio of 52.4% under optimized conditions. researchgate.net This biotransformation approach presents a sustainable alternative to traditional plant extraction or chemical synthesis. researchgate.net
The NIH's Metabolomics Workbench repository lists several studies where homoeriodictyol has been identified as a metabolite in diverse sources such as plant leaves, roots, and human and mouse feces, underscoring its relevance in broad-scale metabolomic screening using LC-MS. metabolomicsworkbench.org
Molecular and Cellular Mechanisms of Homoeriodictyol +/ Action in Vitro and Non Human in Vivo Models
Enzyme Inhibition and Modulation Studies
Homoeriodictyol (B191827) has demonstrated the ability to selectively interact with and modulate the activity of several important enzyme systems, including cytochrome P450 isoforms, lipoxygenase, and O-methyltransferases.
Selective Inhibition of Human Cytochrome P450 Isoforms (CYP1A1, CYP1B1)
Studies investigating the interactions of various flavonoids with human cytochrome P450 (CYP) enzymes have identified homoeriodictyol as a selective inhibitor. Specifically, homoeriodictyol has been shown to selectively inhibit human CYP1B1 with a half-maximal inhibitory concentration (IC50) of 0.24 µM. In addition to its potent effect on CYP1B1, homoeriodictyol also demonstrates inhibitory activity against human CYP1A1 researchgate.net. The structural characteristics of flavonoids, particularly the hydroxylation and methoxylation patterns on their B-ring, are key determinants of their selectivity towards different CYP1 enzymes researchgate.net.
| Enzyme | IC50 | Selectivity |
| CYP1B1 | 0.24 µM | Selective |
| CYP1A1 | Inhibited | Selective |
Lipoxygenase Enzyme System Interaction and Anti-Inflammatory Pathways
While direct inhibitory concentration values for homoeriodictyol on the lipoxygenase (LOX) enzyme system are not extensively detailed in the available research, the broader class of flavonoids is known to interact with enzymes involved in inflammatory pathways. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The inhibition of LOX is a recognized anti-inflammatory strategy. Flavonoids, through their antioxidant and enzyme-inhibiting properties, are generally considered to modulate inflammatory responses by affecting pathways such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).
Interactions with O-Methyltransferases
O-methyltransferases, particularly catechol-O-methyltransferase (COMT), play a significant role in the metabolism of catechol-containing compounds, including certain flavonoids. Research on the metabolism of the flavanone (B1672756) eriocitrin (B1671051) has shown that its aglycone, eriodictyol (B191197), can be methylated at the 3'-position by COMT to form homoeriodictyol nih.gov. This indicates that eriodictyol is a substrate for COMT. The process of O-methylation by enzymes like COMT can alter the bioavailability and biological activity of flavonoids. For instance, in vitro studies using a caffeoyl-coenzyme A-O-methyltransferase (CCoAOMT)-like enzyme have demonstrated the conversion of eriodictyol to both hesperetin (B1673127) (4'-O-methyl eriodictyol) and homoeriodictyol (3'-O-methyl eriodictyol), with the former being the major product nih.gov. This highlights the role of O-methyltransferases in the biotransformation of flavonoids and the generation of derivatives like homoeriodictyol.
Cellular Transport and Signaling Pathway Modulation
Homoeriodictyol has been found to influence cellular functions by modulating transport proteins and signaling pathways, particularly those related to glucose uptake and neurotransmitter release.
Glucose Transport Regulation in Cellular Models (SGLT-1, GLUT-2 in Caco-2 cells)
In studies utilizing differentiated Caco-2 cells as a model for the intestinal barrier, homoeriodictyol has been shown to promote glucose uptake. At a concentration of 100 µM, homoeriodictyol increased glucose uptake by 29.0 ± 3.83% nih.gov. This effect was found to be mediated by the sodium-coupled glucose transporter 1 (SGLT-1), as the stimulating effect was sensitive to the SGLT-1 inhibitor phloridzin, but not to the GLUT (glucose transporter) inhibitor phloretin. This suggests that homoeriodictyol's action is specific to SGLT-1 and does not involve sodium-independent glucose transporters like GLUT-2 in this context.
| Cellular Model | Transporter | Concentration of Homoeriodictyol | Effect on Glucose Uptake |
| Differentiated Caco-2 cells | SGLT-1 | 100 µM | ▲ 29.0 ± 3.83% |
Modulation of Neurotransmitter Release in Cellular Systems (e.g., Serotonin (B10506) in Caco-2 and SH-SY5Y cells)
Homoeriodictyol has also been demonstrated to modulate the release of the neurotransmitter serotonin. In differentiated Caco-2 cells, treatment with 100 µM homoeriodictyol led to a significant decrease in serotonin release by 48.8 ± 7.57% nih.gov. This effect was linked to a phloridzin-sensitive signaling pathway, suggesting an involvement of SGLT-1. Furthermore, in human neural SH-SY5Y cells, a much lower concentration of 0.01 µM homoeriodictyol reduced extracellular serotonin levels by 57.1 ± 5.43% nih.gov. These findings indicate that homoeriodictyol can influence the serotonin system in both peripheral and neuronal cell models.
| Cellular Model | Concentration of Homoeriodictyol | Effect on Serotonin Release |
| Differentiated Caco-2 cells | 100 µM | ▼ 48.8 ± 7.57% |
| Human neural SH-SY5Y cells | 0.01 µM | ▼ 57.1 ± 5.43% |
Inflammasome Pathway Inhibition in Preclinical Models (e.g., NLRP3 Inflammasome in Aβ25–35-induced mice)
Homoeriodictyol has been demonstrated to exert significant anti-inflammatory effects by directly targeting and inhibiting the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway in preclinical models of neuroinflammation. nih.govresearchgate.net In a mouse model of Alzheimer's disease induced by intracerebroventricular injection of amyloid-beta peptide 25–35 (Aβ25–35), oral administration of Homoeriodictyol for four weeks led to a marked reduction in neuroinflammation. nih.govnih.gov The Aβ25–35 peptide is a toxic fragment that triggers neuroinflammatory cascades, making it a relevant model for studying potential therapeutic interventions. nih.gov
The mechanism of action involves the downregulation of key components of the NLRP3 inflammasome complex. Western blot and ELISA analyses of brain tissue from Aβ25–35-induced mice treated with Homoeriodictyol revealed a significant decrease in the protein expression levels of NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and cleaved Caspase-1. researchgate.net The inhibition of this complex prevents the proteolytic cleavage and subsequent activation of pro-inflammatory cytokines. Consequently, the production and release of interleukin-1β (IL-1β) and interleukin-18 (IL-18) were substantially reduced in the brains of Homoeriodictyol-treated mice. researchgate.net
Further in vitro experiments using lipopolysaccharide (LPS)-induced N9 microglial cells corroborated these findings. Homoeriodictyol treatment inhibited the activation of the NLRP3 inflammasome in these cells. nih.gov This effect was reversed by the addition of nigericin, a known NLRP3 inflammasome agonist, confirming that the anti-inflammatory action of Homoeriodictyol is mediated through its inhibition of the NLRP3 pathway. nih.gov By suppressing the NLRP3 inflammasome, Homoeriodictyol effectively ameliorates neuroinflammation and reduces neuronal damage in these preclinical settings. nih.govnih.gov
Table 1: Effect of Homoeriodictyol on NLRP3 Inflammasome Pathway Components in Aβ25–35-Induced Mice This table summarizes the observed changes in the expression of key proteins in the NLRP3 inflammasome pathway following treatment with Homoeriodictyol in a preclinical model.
| Protein Target | Measurement Method | Effect of Homoeriodictyol Treatment | Reference |
| NLRP3 | Western Blot / ELISA | Decreased Expression | researchgate.net |
| ASC | Western Blot / ELISA | Decreased Expression | researchgate.net |
| Cleaved Caspase-1 | Western Blot / ELISA | Decreased Expression | researchgate.net |
| IL-1β | ELISA | Decreased Concentration | nih.govresearchgate.net |
| IL-18 | ELISA | Decreased Concentration | researchgate.net |
Antioxidant Mechanisms and Oxidative Stress Mitigation in Cellular and Animal Models
Homoeriodictyol demonstrates potent antioxidant properties and mitigates oxidative stress in both cellular and animal models through multiple mechanisms. medchemexpress.com A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. medchemexpress.comnih.gov Activation of Nrf2 promotes the transcription of various antioxidant and cytoprotective enzymes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.govnih.gov Studies on the structurally related flavanone eriodictyol show that activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway is a key mechanism for its protective effects against oxidative damage, a pathway also implicated for Homoeriodictyol. nih.govmdpi.com
In the Aβ25–35-induced mouse model, treatment with Homoeriodictyol effectively counteracted oxidative stress in the brain. researchgate.net In vitro assays on primary hippocampal cells showed that Homoeriodictyol reduced the levels of ROS and apoptosis. nih.gov Furthermore, analysis of serum from these animals revealed a significant decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov Concurrently, the levels and activity of crucial endogenous antioxidant enzymes, including glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), were significantly increased following Homoeriodictyol administration. nih.gov This restoration of antioxidant enzyme activity helps to re-establish redox homeostasis in the brain tissue. nih.gov These findings indicate that Homoeriodictyol mitigates Aβ-induced oxidative damage by both reducing the formation of harmful oxidants and bolstering the endogenous antioxidant defense systems. nih.govmedchemexpress.com
Table 2: Impact of Homoeriodictyol on Oxidative Stress Markers in Preclinical Models This interactive table details the modulation of key oxidative stress and antioxidant markers by Homoeriodictyol in cellular and animal models.
| Marker | Type | Effect of Homoeriodictyol Treatment | Model System | Reference |
| Reactive Oxygen Species (ROS) | Oxidant | Decreased Levels | Primary Hippocampal Cells | nih.gov |
| Malondialdehyde (MDA) | Lipid Peroxidation Marker | Decreased Levels | Mouse Serum | nih.gov |
| Glutathione Peroxidase (GSH-Px) | Antioxidant Enzyme | Increased Levels/Activity | Mouse Serum | nih.gov |
| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Increased Levels/Activity | Mouse Serum | nih.gov |
| Nrf2 | Transcription Factor | Activation | Cellular Models | nih.govmedchemexpress.com |
Receptor Binding and Molecular Docking Investigations
Computational Modeling of Ligand-Protein Interactions
Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze the binding interactions between a small molecule (ligand), such as Homoeriodictyol, and a protein target at the molecular level. researchgate.net This in silico approach calculates the preferred orientation of the ligand within the protein's binding site and estimates the strength of the interaction, often expressed as binding energy (kcal/mol). researchgate.net While specific molecular docking studies detailing the interaction of Homoeriodictyol with targets like NLRP3 or Nrf2 pathway components are not extensively documented in the current literature, the principles of such investigations are well-established for other flavonoids. impactfactor.orgmdpi.com
A typical molecular docking simulation would involve preparing the three-dimensional structures of Homoeriodictyol and the target protein. nih.gov The simulation predicts the most stable binding pose and identifies the specific amino acid residues that interact with the ligand. researchgate.net These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively stabilize the ligand-protein complex. mdpi.comnih.gov For example, a docking study could reveal that the hydroxyl groups on Homoeriodictyol's aromatic rings form key hydrogen bonds with polar residues in the active site of a target enzyme, while the flavanone core engages in hydrophobic interactions. This information provides critical insights into the compound's mechanism of action and can guide the development of more potent analogues. impactfactor.org
Table 3: Illustrative Data from a Hypothetical Molecular Docking Study of Homoeriodictyol This table provides an example of the type of data generated from computational modeling to illustrate the binding characteristics of a ligand with its protein target. Note: These are not experimentally derived values for Homoeriodictyol.
| Potential Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| NLRP3 (NACHT domain) | -8.5 | Lys377, Arg578, Ser420 | Hydrogen Bond, Hydrophobic |
| Keap1 (Nrf2 binding site) | -7.9 | Arg415, Ser508, Gly603 | Hydrogen Bond, π-Alkyl |
| hTAS2R31 (Binding Pocket) | -6.5 | Trp98, Phe241, Asn173 | Hydrophobic, π-π Stacking |
In Vitro Receptor Affinity and Efficacy Assays
In vitro receptor binding and efficacy assays are crucial for determining the affinity and functional effect of a compound on a specific receptor. nih.gov For Homoeriodictyol, such assays have been particularly important in characterizing its well-known taste-modifying properties, specifically its ability to mask bitterness. nih.govwikipedia.org
Research has focused on its interaction with human taste 2 receptors (hTAS2Rs), a family of G protein-coupled receptors responsible for bitter taste perception. nih.gov A key study evaluated a series of flavonoids isolated from Eriodictyon californicum for their antagonist activity against the human bitterness receptor hTAS2R31, which is known to be activated by synthetic sweeteners like saccharin. nih.gov The investigation utilized a cell-based assay with HEK-293T cells engineered to express hTAS2R31 and a chimeric G-protein subunit. nih.gov In this system, receptor activation by a bitter agonist triggers a measurable downstream signal (e.g., calcium release). An antagonist, like a bitterness masker, will inhibit this signal. nih.gov
While this particular study identified other flavanones, such as sakuranetin (B8019584) and 6-methoxysakuranetin, as potent antagonists of hTAS2R31, it highlighted that previous work had already established Homoeriodictyol as one of the principal bitterness-masking compounds from the plant. nih.govacs.org The sodium salt of Homoeriodictyol has been reported to be a potent taste-modifier, capable of reducing the bitterness of various compounds, including quinine (B1679958) and paracetamol. wikipedia.org These functional assays confirm a direct interaction between Homoeriodictyol and at least one subtype of human bitterness receptors, providing a molecular basis for its use as a flavor modifier in pharmaceutical and food applications. wikipedia.orgnih.gov
Table 4: Summary of Findings on the Interaction of Homoeriodictyol and Related Flavanones with Bitterness Receptor hTAS2R31 This table summarizes findings from in vitro assays investigating the antagonist activity of flavonoids from Eriodictyon californicum on a human bitterness receptor.
| Compound | Source | Assay Type | Receptor Target | Finding | Reference |
| Homoeriodictyol | Eriodictyon californicum | Functional (Sensory) | Bitter Taste Receptors | Identified as a principal bitterness-masking agent | nih.govwikipedia.org |
| Sakuranetin | Eriodictyon californicum | Cell-Based Functional Assay | hTAS2R31 | Potent antagonist activity against saccharin-induced activation | nih.govnih.gov |
| 6-Methoxysakuranetin | Eriodictyon californicum | Cell-Based Functional Assay | hTAS2R31 | Potent antagonist activity against saccharin-induced activation | nih.govacs.org |
| Jaceosidin | Eriodictyon californicum | Cell-Based Functional Assay | hTAS2R31 | Potent antagonist activity against saccharin-induced activation | nih.govnih.gov |
Natural Occurrence, Distribution, and Comparative Studies of Homoeriodictyol
Phytochemical Sourcing and Isolation Methodologies
Homoeriodictyol (B191827) is found in a variety of plant species. The primary and most well-documented source is Eriodictyon californicum, commonly known as Yerba Santa. wikipedia.orgnih.gov However, it has also been identified in other genera, indicating a broader distribution within the plant kingdom.
Isolation from Eriodictyon californicum (Yerba Santa)
Eriodictyon californicum, a shrub native to California and northern Mexico, is a rich source of homoeriodictyol. botanical.com The leaves of this plant contain a resinous substance where homoeriodictyol and other related flavanones are concentrated. botanical.com
Isolation of homoeriodictyol from Yerba Santa typically involves the following steps:
Extraction: The dried and ground leaves are extracted with a suitable solvent. google.com
Purification: The crude extract undergoes further purification to isolate the flavanone (B1672756) components. An improved procedure for the isolation of both eriodictyol (B191197) and homoeriodictyol has been developed to enhance efficiency. acs.org
Identification: The final identification and quantification of homoeriodictyol are often carried out using techniques like high-performance liquid chromatography (HPLC). nih.gov
Identification in Diverse Plant Species (Aloe, Scutellaria, Rhus, Citrus)
Beyond Yerba Santa, homoeriodictyol has been identified in several other plant genera:
Aloe: Certain species of Aloe have been found to contain homoeriodictyol, contributing to the diverse phytochemical profile of this genus. creative-proteomics.com
Scutellaria: This genus, known for its use in traditional medicine, also contains homoeriodictyol among its flavonoid constituents. creative-proteomics.comnih.gov
Rhus: Various species of the genus Rhus (sumac) have been reported to contain homoeriodictyol. researchgate.net For instance, it has been isolated from Rhus retinorrhoea. researchgate.net
Citrus: Homoeriodictyol is also found in Citrus species, alongside other well-known flavanones like hesperetin (B1673127) and naringenin (B18129). nih.govmdpi.com
Comparative Analysis with Related Flavonoids
Homoeriodictyol shares a core flavanone structure with other compounds like eriodictyol, hesperetin, and naringenin. These similarities and differences in their chemical structures lead to variations in their biological activities.
Structural and Bioactivity Comparisons with Eriodictyol, Hesperetin, and Naringenin
The structural distinctions between these flavanones lie in the substitution patterns on their B-ring.
| Compound | B-Ring Substitution |
| Homoeriodictyol | 3'-methoxy, 4'-hydroxyl |
| Eriodictyol | 3',4'-dihydroxyl |
| Hesperetin | 3'-hydroxyl, 4'-methoxy |
| Naringenin | 4'-hydroxyl |
These subtle structural differences, particularly the presence and position of hydroxyl and methoxy (B1213986) groups, significantly influence their physicochemical properties and biological effects. For instance, the methylation of the hydroxyl group in eriodictyol to form homoeriodictyol can alter its bioavailability and interaction with biological targets. nih.gov Eriodictyol is known for its antioxidant and anti-inflammatory properties. wikipedia.org Hesperetin, another closely related flavanone, also exhibits a range of biological activities. nih.govmdpi.com
Distinctive Features Among Methylated Flavones and Flavanones
Homoeriodictyol belongs to the group of O-methylated flavonoids. wikipedia.org Methylation is a common modification of flavonoids in plants and can significantly impact their biological properties. Methylated flavonoids, including flavones and flavanones, often exhibit increased metabolic stability and improved intestinal absorption compared to their non-methylated counterparts. acs.orgacs.org This is because the methylation of hydroxyl groups can protect the flavonoid from rapid metabolism in the liver. tandfonline.com This enhanced stability can lead to higher bioavailability and potentially greater in vivo activity. mdpi.com
Biotransformation and Metabolism in Non-Human Biological Systems
The metabolism of flavonoids like homoeriodictyol is not limited to human systems. Microorganisms, such as fungi and bacteria, are capable of biotransforming these compounds. mdpi.com For example, eriodictyol can be converted to homoeriodictyol through the action of specific enzymes like flavone (B191248) 3'-O-methyltransferase from recombinant Yarrowia lipolytica. researchgate.netnih.gov This biotransformation process offers an alternative to chemical synthesis for producing homoeriodictyol. nih.gov
Furthermore, the metabolism of eriodictyol in some biological systems can lead to the formation of homoeriodictyol. In the digestive tract, gut microbiota can act on flavonoids, and subsequent metabolism in the liver can involve methoxylation, converting eriodictyol into homoeriodictyol. scienceopen.comnih.gov
Pathways of Metabolism and Conjugation
Homoeriodictyol is a flavanone that undergoes significant metabolic processing in the body. It is often formed as a metabolite of other flavonoids, such as eriodictyol. The primary metabolic transformations involve Phase I and Phase II reactions, including methylation and conjugation.
Research has shown that after the consumption of eriocitrin-rich sources, the precursor eriodictyol is produced. nih.gov This eriodictyol can then be methylated at the 3'-position by the enzyme catechol-O-methyl transferase (COMT) to yield homoeriodictyol. nih.gov This metabolic step is a key pathway in the formation of homoeriodictyol within the body.
Once formed, homoeriodictyol is subject to Phase II conjugation reactions, which enhance its water solubility and facilitate its excretion. The main conjugation pathways are glucuronidation and sulfation. nih.govnih.gov Studies have identified homoeriodictyol glucuronide as a circulating metabolite in plasma. nih.govnih.gov In animal models, after oral administration of eriodictyol or its precursor eriocitrin (B1671051), metabolites found in the blood consist mainly of eriodictyol, homoeriodictyol, and hesperetin glucuronides. unesp.brfigshare.com
The process of glucuronidation and sulfation is crucial for the metabolism of many flavonoids. nih.gov These reactions typically occur in the liver and intestinal tract. nih.govnih.gov For flavonoids in general, the 7-hydroxyl (7-OH) position is a common site for both glucuronidation and sulfation, although other positions can also be involved. nih.gov While glucuronidation rates are often faster than sulfation rates, both pathways play a role in the biotransformation of these compounds. nih.gov
Tissue Distribution and Elimination Kinetics in Animal Models
Studies in animal models, primarily rats, have provided insights into the distribution and elimination of homoeriodictyol and its derivatives. Following administration, these compounds are distributed to various tissues and subsequently eliminated from the body.
A pharmacokinetic study involving the intravenous administration of homoeriodictyol-7-O-beta-D-glucopyranoside to rats demonstrated that the compound was cleared from the blood and distributed mainly to the liver and small intestine. nih.gov This indicates that these organs are key sites for the distribution and potential metabolism of homoeriodictyol glycosides.
In a separate study where rats were orally administered eriocitrin, homoeriodictyol and its conjugate, homoeriodictyol-7-O-glucuronide, were identified as major metabolites. nih.gov These metabolites were found to be widely distributed in various rat tissues. nih.gov
The elimination kinetics describe how quickly a compound is removed from the body. For homoeriodictyol-7-O-beta-D-glucopyranoside in rats, a two-phase elimination was observed, with an initial rapid distribution phase (t½α) and a slower terminal elimination phase (t½β). nih.gov In the study of eriocitrin metabolites in rats, the half-lives of the metabolites in plasma, including homoeriodictyol, were found to be between 3 and 3.2 hours. nih.govresearchgate.net
Pharmacokinetic Parameters of Homoeriodictyol-7-O-beta-D-glucopyranoside in Rats
| Parameter | Value (Mean ± SD) | Unit |
| Area Under Curve (AUC) | 16.04 ± 3.19 | µg·h/mL |
| Total Clearance (CLtot) | 0.85 ± 0.17 | L/kg·h |
| Distribution Half-life (t½α) | 0.06 ± 0.01 | h |
| Elimination Half-life (t½β) | 1.27 ± 0.31 | h |
| Data from a study involving intravenous administration in rats. nih.gov |
Tissue Distribution of Homoeriodictyol-7-O-beta-D-glucopyranoside in Rats
| Tissue | Primary Distribution |
| Liver | Major site |
| Small Intestine | Major site |
| Based on findings following intravenous administration in rats. nih.gov |
Q & A
Q. What are the standard analytical methods for characterizing (±)-homoeriodictyol purity and enantiomeric ratio?
(±)-Homoeriodictyol, a chiral flavonoid, requires enantioselective separation and quantification. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is widely used to resolve enantiomers. Circular dichroism (CD) spectroscopy can validate enantiomeric identity, while nuclear magnetic resonance (NMR) with chiral solvating agents confirms structural integrity. Calibration curves using racemic and enantiopure standards are essential for accurate quantification .
Q. How can researchers optimize extraction protocols for (±)-homoeriodictyol from natural sources?
Sequential solvent extraction (e.g., ethanol-water mixtures) coupled with ultrasound-assisted techniques improves yield. Post-extraction, liquid-liquid partitioning (e.g., ethyl acetate for flavonoid enrichment) and column chromatography (e.g., Sephadex LH-20) are critical for purification. Method validation should include spike-and-recovery experiments to assess efficiency and matrix effects .
Q. What in vitro assays are most relevant for evaluating (±)-homoeriodictyol’s antioxidant activity?
Standard assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity). Normalize results to Trolox equivalents and account for interference from solvents (e.g., DMSO). Dose-response curves (0–100 µM range) and IC₅₀ calculations are recommended for comparative analysis .
Advanced Research Questions
Q. What experimental designs are suitable for investigating (±)-homoeriodictyol’s synergistic effects with other flavonoids?
Factorial designs (e.g., 2×2 matrix) allow systematic testing of interactions between (±)-homoeriodictyol and co-administered compounds (e.g., quercetin or naringenin). Response surface methodology (RSM) can model non-linear relationships, while isobolographic analysis quantifies synergy thresholds. Ensure replicates (n ≥ 3) to mitigate biological variability .
Q. How can researchers address discrepancies in reported biological activities of (±)-homoeriodictyol across studies?
Contradictions may arise from differences in enantiomeric ratios, solvent systems, or cell line specificity. Replicate studies using standardized materials (e.g., ≥95% purity via HPLC) and disclose solvent concentrations (e.g., ≤0.1% DMSO). Meta-analyses of dose-response data and funnel plots can identify publication bias .
Q. What strategies improve (±)-homoeriodictyol’s bioavailability in pharmacokinetic studies?
Nanoformulations (e.g., liposomes or PLGA nanoparticles) enhance solubility and stability. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) should be compared across formulations using LC-MS/MS. For in vivo models, consider hepatic first-pass metabolism via portal vein sampling .
Q. How can multi-omics approaches elucidate (±)-homoeriodictyol’s mechanism of action?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathways. Use pathway enrichment tools (e.g., DAVID or KEGG) and validate targets via CRISPR-Cas9 knockout models. Network pharmacology models (e.g., Cytoscape) can prioritize hub genes .
Methodological Considerations
- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions to ensure methodological rigor .
- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data via repositories like Zenodo or Figshare to align with PLOS standards .
- Theoretical Frameworks : Link studies to flavonoid biosynthesis pathways or receptor-ligand interaction models to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
